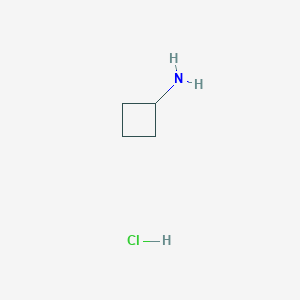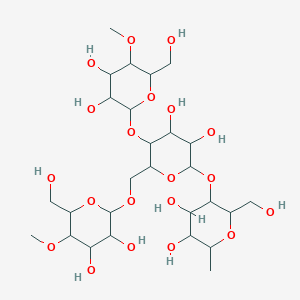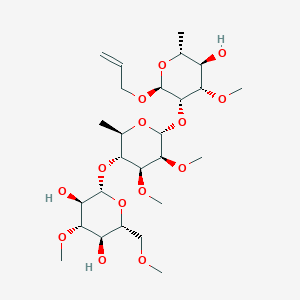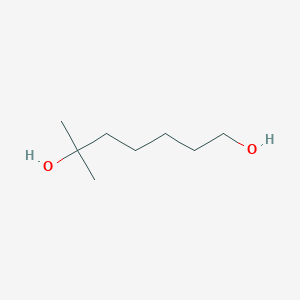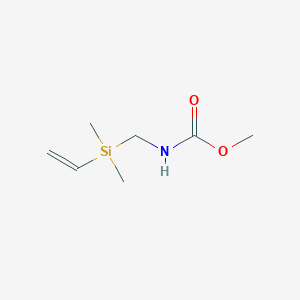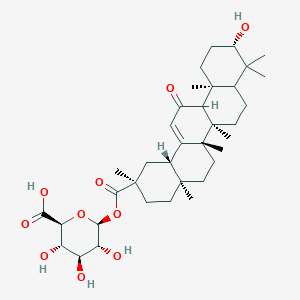
Glycyrrhetyl 30-monoglucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyrrhetyl 30-monoglucuronide (GMG) is a natural compound that is found in the licorice root. It has been extensively studied for its medicinal properties and has been found to have a wide range of potential applications in the field of medicine. GMG is a glucuronide conjugate of glycyrrhetinic acid, which is a triterpenoid compound found in licorice.
作用机制
The mechanism of action of Glycyrrhetyl 30-monoglucuronide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
生化和生理效应
Glycyrrhetyl 30-monoglucuronide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
实验室实验的优点和局限性
One of the advantages of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that it is a natural compound that is found in the licorice root. This makes it a safe and non-toxic compound to use in experiments. However, one of the limitations of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that its synthesis is a complex process that requires specialized equipment and expertise.
未来方向
There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide. One area of research is the development of new drugs that are based on Glycyrrhetyl 30-monoglucuronide. Another area of research is the study of the mechanism of action of Glycyrrhetyl 30-monoglucuronide. It is also important to study the potential side effects of Glycyrrhetyl 30-monoglucuronide and to determine the optimal dosage for its use in medicine. Finally, it is important to study the potential applications of Glycyrrhetyl 30-monoglucuronide in the treatment of various diseases, such as cancer and viral infections.
Conclusion:
In conclusion, Glycyrrhetyl 30-monoglucuronide is a natural compound that is found in the licorice root. It has been extensively studied for its potential applications in the field of medicine. Glycyrrhetyl 30-monoglucuronide has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Its synthesis is a complex process that requires specialized equipment and expertise. There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide, including the development of new drugs and the study of its mechanism of action.
合成方法
The synthesis of Glycyrrhetyl 30-monoglucuronide involves the glucuronidation of glycyrrhetinic acid using glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes that are present in the liver and other tissues. The reaction takes place in two steps, with the first step involving the formation of a glucuronide intermediate, which is then converted to Glycyrrhetyl 30-monoglucuronide in the second step. The synthesis of Glycyrrhetyl 30-monoglucuronide is a complex process and requires specialized equipment and expertise.
科学研究应用
Glycyrrhetyl 30-monoglucuronide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus. It has also been found to have anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
属性
CAS 编号 |
111510-20-4 |
|---|---|
产品名称 |
Glycyrrhetyl 30-monoglucuronide |
分子式 |
C36H54O10 |
分子量 |
646.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)38)20(37)16-18-19-17-33(4,13-12-32(19,3)14-15-35(18,36)6)30(44)46-29-25(41)23(39)24(40)26(45-29)28(42)43/h16,19,21-27,29,38-41H,8-15,17H2,1-7H3,(H,42,43)/t19-,21?,22+,23+,24+,25-,26+,27?,29+,32-,33-,34+,35-,36-/m1/s1 |
InChI 键 |
PCQOITPWNKCXLU-KFRHEUMDSA-N |
手性 SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
同义词 |
1-(18 beta-glycyrrhet-30-yl)glucopyranuronic acid glycyrrhetyl 30-monoglucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



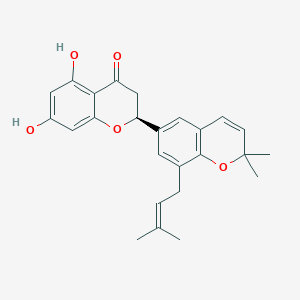
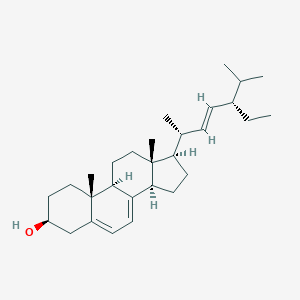
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
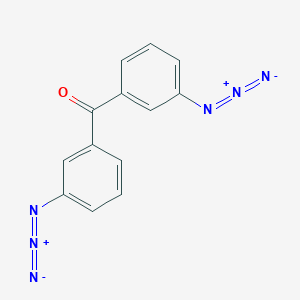

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

